Solubility Differentiation in Industrial Solvents: CDMA vs. DMAn and CDMB
In pure organic solvents (2-methoxyethanol, 2-ethoxyethanol, 1-methoxy-2-propanol, diethylene glycol) over 277–340 K, the solubility of 4-chloro-2,5-dimethoxyaniline (CDMA) differs significantly from that of 2,5-dimethoxyaniline (DMAn) and 4-chloro-2,5-dimethoxynitrobenzene (CDMB) [1]. The study quantitatively demonstrates that the solubility of DMAn is strongly temperature‑dependent, whereas CDMB is weakly dependent. Based on the solubility differences, diethylene glycol is recommended as the recrystallization solvent to separate DMAn from the reaction system [1].
| Evidence Dimension | Solubility behavior in diethylene glycol (277–340 K) |
|---|---|
| Target Compound Data | Solubility increases with temperature; quantified differences reported in Journal of Chemical & Engineering Data |
| Comparator Or Baseline | 2,5-Dimethoxyaniline (DMAn): strongly temperature‑dependent solubility; 4-Chloro-2,5-dimethoxynitrobenzene (CDMB): weakly temperature‑dependent solubility |
| Quantified Difference | Significant divergence in solubility profiles; DMAn solubility is strongly temperature‑dependent, while CDMB solubility is weakly dependent. Exact solubility values are tabulated in the original publication. |
| Conditions | Dynamic method, atmospheric pressure, temperature range 277–340 K, pure organic solvents (2-methoxyethanol, 2-ethoxyethanol, 1-methoxy-2-propanol, diethylene glycol) |
Why This Matters
This differentiation directly informs solvent selection for downstream purification and separation, enabling process chemists to choose diethylene glycol for efficient recrystallization of CDMA from mixtures containing DMAn, thereby reducing purification costs and improving product purity.
- [1] Liu, X., Liu, B., Xu, Y.-S., Zhang, G.-L., Xia, Q., Zhang, F.-B. (2019). Solubility of 4-Chloro-2,5-dimethoxynitrobenzene, 4-Chloro-2,5-dimethoxyaniline, and 2,5-Dimethoxyaniline in Binary and Pure Solvents: Determination and Modeling. Journal of Chemical & Engineering Data, 64(8), 3270–3279. View Source
